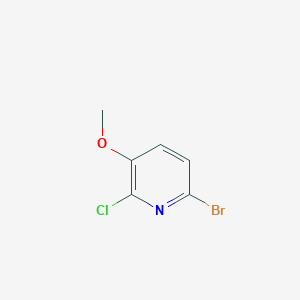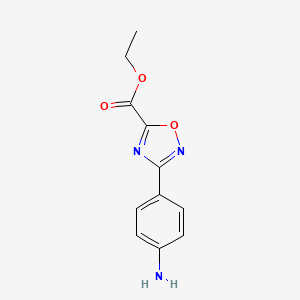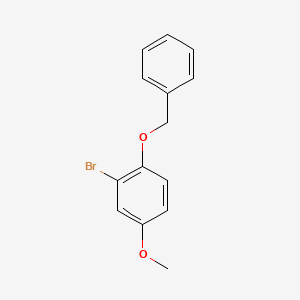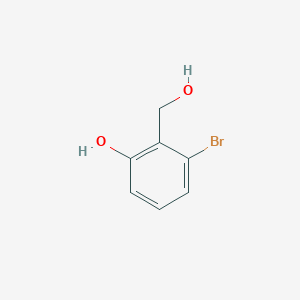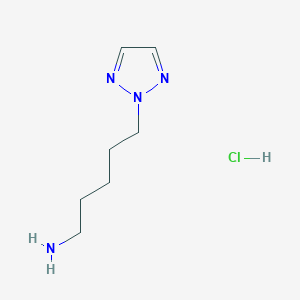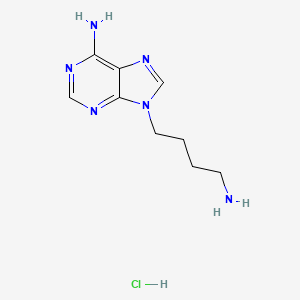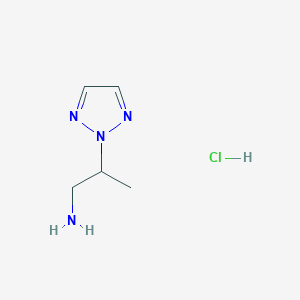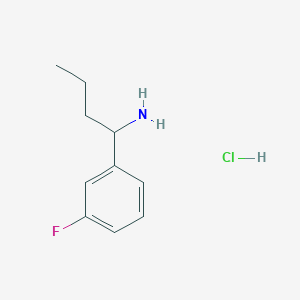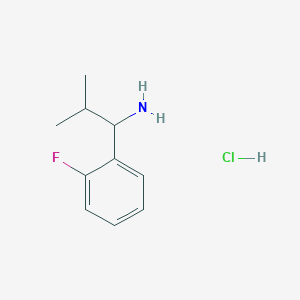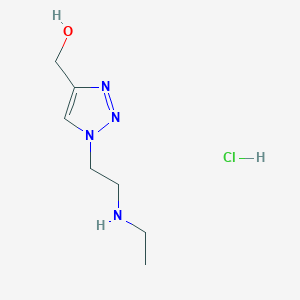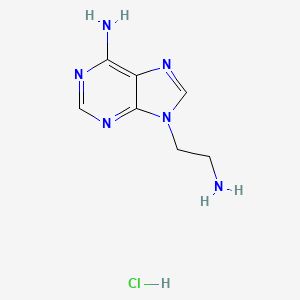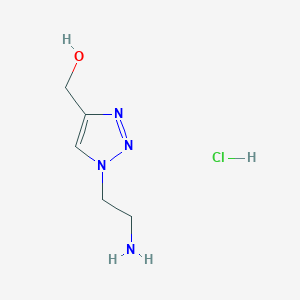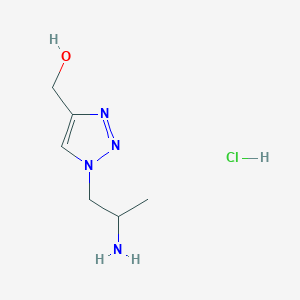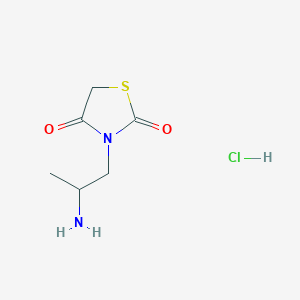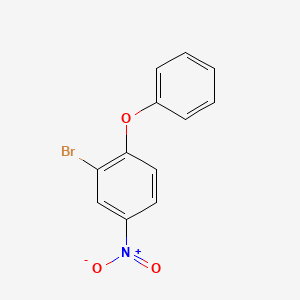
2-Bromo-4-nitro-1-phenoxybenzene
Descripción general
Descripción
2-Bromo-4-nitro-1-phenoxybenzene is an organic compound with a molecular weight of 294.1 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-Bromo-4-nitro-1-phenoxybenzene could involve multiple steps. One possible method could be a multistep synthesis involving nitration, conversion of the nitro group to an amine, and bromination . The order of these steps is crucial for the successful synthesis of the compound .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-nitro-1-phenoxybenzene can be represented by the InChI code1S/C12H8BrNO3/c13-9-6-7-12 (11 (8-9)14 (15)16)17-10-4-2-1-3-5-10/h1-8H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Bromo-4-nitro-1-phenoxybenzene is a liquid at room temperature . Its exact boiling point, melting point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis and Preparation
- 2-Bromo-4-nitro-1-phenoxybenzene, and related compounds, are often used in chemical synthesis. For instance, 1-butoxy-4-nitrobenzene is prepared using 4-nitrophenol with n-butyl bromide, catalyzed by a multi-site phase-transfer catalyst under ultrasonic conditions. This process enhances the reaction rate significantly compared to non-ultrasonic methods (Harikumar & Rajendran, 2014).
- Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the synthesis of certain medications, is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).
Electrochemical Applications
- Electrochemical studies involving similar compounds, like the reduction of 1-(2-Bromoethyl)-2-nitrobenzene at carbon cathodes, have been conducted. These studies provide insights into electrosynthetic routes for various chemical compounds (Du & Peters, 2010).
Biological and Medicinal Research
- Nitroaromatic compounds like 1-nitro-4-phenoxybenzene have been synthesized and evaluated for potential anticancerous properties. Their interaction with human blood DNA and protective effects against DNA damage have been studied, highlighting their potential in medical research (Shabbir et al., 2015).
Analytical Chemistry
- In the field of analytical chemistry, derivatives of compounds like 2-Bromo-4-nitro-1-phenoxybenzene are used. For instance, the detection of nitrobenzene and related aromatics involves their reduction and formation of indophenol blue, a method useful in environmental monitoring (Verma & Gupta, 1987).
Environmental Applications
- Biotransformation studies involving compounds like 3-nitro-4-hydroxybenzene arsonic acid have been conducted to understand their transformation and release of inorganic arsenic in environmental contexts, especially relevant in agricultural practices (Stolz et al., 2007).
Safety And Hazards
When handling 2-Bromo-4-nitro-1-phenoxybenzene, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
2-bromo-4-nitro-1-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVLHQEOJJXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitro-1-phenoxybenzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


